molecular formula C21H22N2O3S B2799331 N-(2-(4-ethoxyphenoxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1171895-69-4

N-(2-(4-ethoxyphenoxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2799331
CAS RN: 1171895-69-4
M. Wt: 382.48
InChI Key: QMOBLSBXARJTIX-UHFFFAOYSA-N
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Description

“N-(2-(4-ethoxyphenoxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The compound also contains an ethoxyphenoxy group and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethoxyphenoxy group, and a carboxamide group. The ethoxyphenoxy group would likely contribute to the compound’s lipophilicity, potentially influencing its behavior in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenoxy group could increase its lipophilicity, potentially influencing its solubility in various solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound's structure shares similarities with other thiazole derivatives, which have been synthesized and evaluated for their chemical properties and potential applications. For instance, thiazole derivatives have been designed and synthesized for their biological activities, showcasing insecticidal or fungicidal activities at specific concentrations (Liu et al., 2006). Similarly, novel syntheses based on ethyl 2-oxotetrahydrofuran-3-carboxylates have explored the alkylation processes to yield diverse functionalized products (Kochikyan et al., 2008), indicating a broad interest in developing new chemical synthesis routes for thiazole carboxamide derivatives.

Biological Activities and Applications

Research has also focused on the synthesis of new thiazoles as antioxidant additives for lubricating oils, highlighting the compound's relevance in enhancing the oxidative stability of industrial products (Amer et al., 2011). The synthesis and evaluation of thiazole derivatives for their urease-inhibition activities further demonstrate the compound's potential in medical and agricultural applications, where urease inhibitors play a critical role in managing diseases and pests (Shi et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-25-17-9-11-18(12-10-17)26-14-13-22-20(24)19-15(2)23-21(27-19)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOBLSBXARJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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